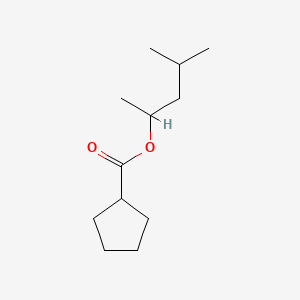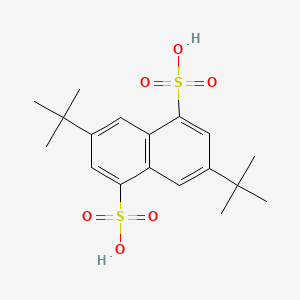
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid is a chemical compound with the molecular formula C18H24O6S2 and a molecular weight of 400.51 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two sulfonic acid groups attached to a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid typically involves the sulfonation of 3,7-di-tert-butylnaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonic acid groups play a crucial role in these interactions, often forming strong ionic bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid can be compared with other similar compounds, such as:
2,6-Di-tert-butylnaphthalene: This compound lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,5-Naphthalenedisulfonic acid: This compound does not have the tert-butyl groups, which affects its solubility and reactivity.
2,6-Diisopropylnaphthalene: Similar to 2,6-Di-tert-butylnaphthalene but with isopropyl groups instead of tert-butyl groups.
The uniqueness of this compound lies in its combination of tert-butyl and sulfonic acid groups, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
47486-75-9 |
|---|---|
Molekularformel |
C18H24O6S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3,7-ditert-butylnaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H24O6S2/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
InChI-Schlüssel |
UAVWWXVXXQGHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


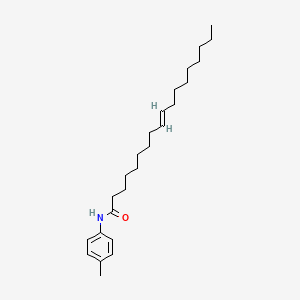

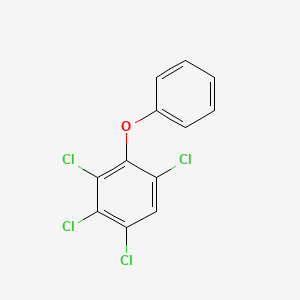
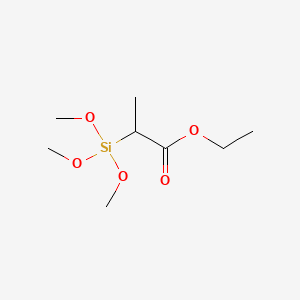
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

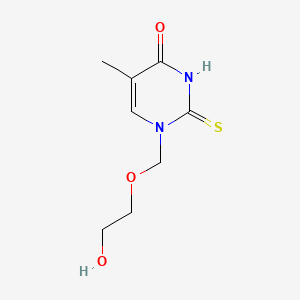

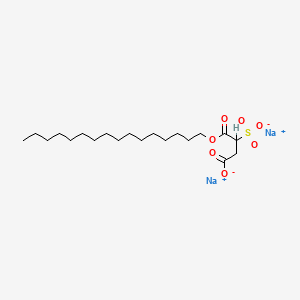
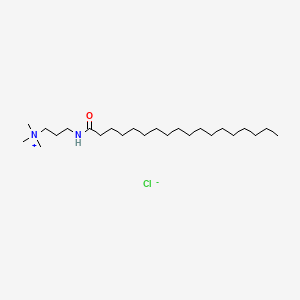

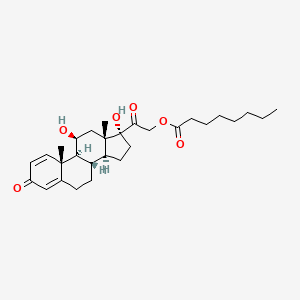
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
